molecular formula C13H12BFO3 B3060258 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096334-15-3

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Cat. No.: B3060258
CAS No.: 2096334-15-3
M. Wt: 246.04
InChI Key: UFILTVUOKUKUTP-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3 It is a derivative of phenylboronic acid, where the boronic acid group is attached to a phenyl ring substituted with a 4-fluorophenyl and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the Suzuki-Miyaura coupling reaction conditions. This involves using high-purity starting materials, efficient catalysts, and continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid involves its interaction with target molecules through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s molecular targets include enzymes and receptors that contain diol or hydroxyl groups, which it can inhibit or modulate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is unique due to the presence of both a fluorophenyl and a hydroxymethyl group, which confer distinct electronic and steric properties. These modifications enhance its reactivity and specificity in various chemical and biological applications compared to its simpler analogs .

Properties

IUPAC Name

[3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFILTVUOKUKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191090
Record name Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-15-3
Record name Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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